

An In-depth Technical Guide to the Austinol and Dehydroaustinol Biosynthetic Gene Clusters

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Compound of Interest

Compound Name: *Austinol*

Cat. No.: *B15547441*

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This technical guide provides a comprehensive overview of the biosynthetic gene clusters responsible for the production of the meroterpenoid natural products, **austinol** and dehydro**austinol**. These compounds, produced by the filamentous fungus *Aspergillus nidulans*, are of interest due to their complex chemical structures and potential biological activities. This document details the genetic organization, biosynthetic pathway, and the experimental methodologies used to elucidate this complex secondary metabolic pathway.

Genetic Organization: Two Dispersed Gene Clusters

A remarkable feature of the **austinol** and dehydro**austinol** biosynthetic pathway is that the genes are organized into two distinct clusters located on different chromosomes.^{[1][2][3][4]} This is an exception to the common paradigm of fungal secondary metabolite genes being colocalized in a single biosynthetic gene cluster (BGC).

- Cluster A: Located on chromosome V, this smaller cluster contains the core non-reducing polyketide synthase (NR-PKS) gene, *ausA*.^{[1][2]}
- Cluster B: Situated on chromosome VIII, this larger cluster houses the prenyltransferase gene, *ausN*, along with a suite of tailoring enzymes responsible for the subsequent complex modifications of the polyketide backbone.^{[1][2]}

The coordinated expression of genes from these two separate loci is essential for the production of **austinol** and dehydro**austinol**.

Table 1: Genes in the **Austinol** and Dehydro**austinol** Biosynthetic Pathway

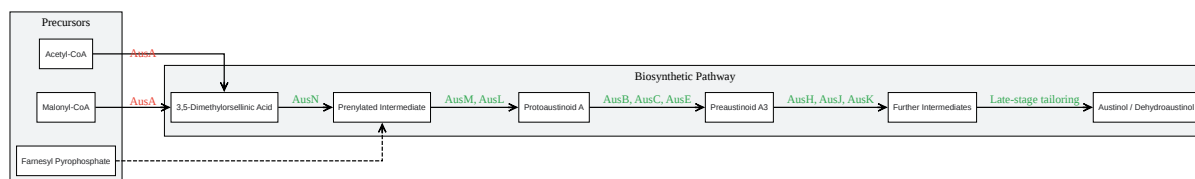
Gene	Cluster	Proposed Function
ausA	A	Non-reducing polyketide synthase (NR-PKS); synthesizes 3,5-dimethylorsellinic acid.
ausB	A	Flavin monooxygenase; involved in the hydroxylation of protoaustinoid A.
ausC	A	Baeyer-Villiger monooxygenase.
ausD	A	Methyltransferase.
ausN	B	Prenyltransferase; catalyzes the C-alkylation of 3,5-dimethylorsellinic acid with farnesyl pyrophosphate.
ausE	B	Non-heme iron-dependent dioxygenase; catalyzes iterative oxidation steps, including the spiro-lactone ring formation.
ausF	B	Putative regulatory function.
ausG	B	Unknown function.
ausH	B	Epimerase.
ausI	B	Unknown function.
ausJ	B	Unknown function.
ausK	B	Ketoreductase.
ausL	B	Terpene cyclase.
ausM	B	Epoxidase.

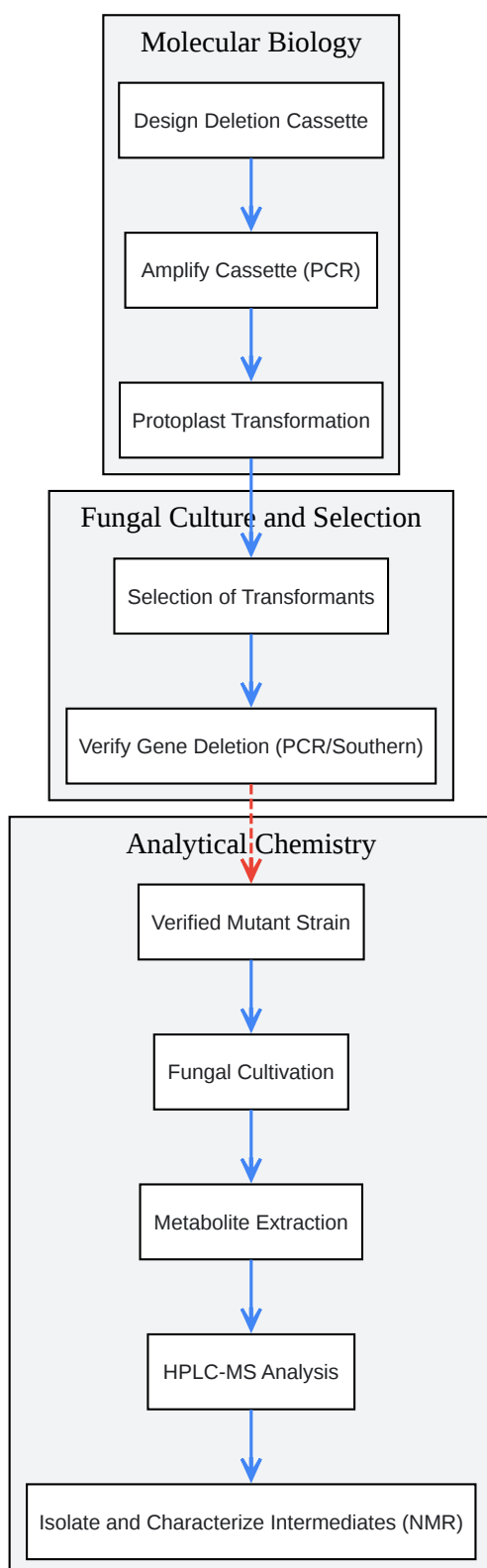
The Biosynthetic Pathway

The biosynthesis of **austinol** and dehydro**austinol** is a multi-step process involving the convergence of polyketide and terpenoid precursors. The pathway has been largely elucidated through targeted gene deletions and the characterization of accumulated intermediates.^[1]

- **Polyketide Backbone Formation:** The pathway is initiated by the NR-PKS AusA, which synthesizes the polyketide core, 3,5-dimethylorsellinic acid.^[1]
- **Prenylation:** The prenyltransferase AusN then attaches a farnesyl pyrophosphate moiety to the polyketide scaffold.^[1]
- **Cyclization and Oxidative Modifications:** A series of tailoring enzymes, primarily from Cluster B, then catalyze a cascade of reactions including epoxidation (AusM), cyclization (AusL), and a series of oxidative modifications, including a key spiro-ring formation catalyzed by the multifunctional dioxygenase AusE, to generate the complex tetracyclic and spiro-lactone structures of the final products.^[1]

Biosynthetic Pathway Diagram





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